3-Bromomethyl-4-nitro-benzoic acid

Catalog No.
S768827
CAS No.
916791-27-0
M.F
C8H6BrNO4
M. Wt
260.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromomethyl-4-nitro-benzoic acid

CAS Number

916791-27-0

Product Name

3-Bromomethyl-4-nitro-benzoic acid

IUPAC Name

3-(bromomethyl)-4-nitrobenzoic acid

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

InChI

InChI=1S/C8H6BrNO4/c9-4-6-3-5(8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)

InChI Key

YVGHVCRKHIIHPG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)CBr)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CBr)[N+](=O)[O-]

3-Bromomethyl-4-nitro-benzoic acid is an organic compound with the molecular formula C₈H₆BrNO₄. It features a bromomethyl group at the 3-position and a nitro group at the 4-position of a benzoic acid structure. This compound is characterized by its light yellow crystalline appearance and has a molecular weight of approximately 260.048 g/mol. Its structure can be represented as follows:

text
Br |C6H4-COOH | NO2

This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both bromine and nitro functional groups, which can participate in various

Synthesis Precursor:

-(Bromomethyl)-4-nitrobenzoic acid (BMNBA) serves as a versatile building block in organic synthesis for various functional molecules. It acts as a precursor for the synthesis of numerous compounds, including:

  • 4-Bromomethyl-3-nitrobenzoic acid succinimide ester (BNBA-SE): This derivative finds application in protein-protein interaction studies and as a crosslinking agent in bioconjugation reactions. Source: Sigma-Aldrich:
  • Thiol-containing molecules: BMNBA is used in the synthesis of various thiol-containing compounds, such as 4-(2-hydroxyethylmercaptylmethyl)-3-nitrobenzoic acid and decyl 4-(bromomethyl)-3-nitrobenzoate. These molecules possess potential applications in biological research and material science. Source: Sigma-Aldrich: , Source: PubChem: )
  • 2H-Indazole derivatives: BMNBA serves as a starting material in the synthesis of 2H-indazole based libraries using parallel solution-phase methods. Indazole derivatives exhibit diverse biological activities, making them valuable candidates for drug discovery endeavors. Source: Thermo Fisher Scientific:

Thiol Photo-deprotection Reagent:

BMNBA possesses the unique ability to undergo light-induced cleavage of a thiol-ether bond. This property makes it a valuable tool for the photochemical removal of protecting groups from thiol-containing molecules. This photo-deprotection approach offers advantages like spatial and temporal control over the cleavage process, facilitating precise manipulation of thiol functionalities in various research applications. Source: Sigma-Aldrich:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
  • Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, modifying the compound's reactivity and biological activity.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are often more soluble in organic solvents and can be used in various applications.

The synthesis of 3-Bromomethyl-4-nitro-benzoic acid typically involves several steps:

  • Bromination: p-Toluic acid is refluxed with N-bromo-succinimide in the presence of benzoyl peroxide to introduce the bromomethyl group at the 3-position.
  • Nitration: The resulting bromo-p-toluic acid is then treated with nitric acid to introduce the nitro group at the 4-position, yielding 3-Bromomethyl-4-nitro-benzoic acid .

This method highlights its synthetic accessibility and potential for modification through further

3-Bromomethyl-4-nitro-benzoic acid has several applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Research Tool: It is utilized in proteomics research for labeling proteins due to its reactive functional groups .
  • Material Science: Its derivatives may be explored in developing new materials with specific properties.

Interaction studies involving 3-Bromomethyl-4-nitro-benzoic acid focus on its reactivity with various nucleophiles. For instance, studies may examine how amines interact with the bromine atom to form amides or how alcohols react to form esters. These interactions are crucial for understanding its potential applications in drug development and materials science.

Several compounds share structural similarities with 3-Bromomethyl-4-nitro-benzoic acid. Here are a few notable examples:

Compound NameStructureUnique Features
4-Bromomethyl-3-nitrobenzoic acidC₈H₆BrNO₄Similar structure but different positioning of groups
3-Nitrobenzoic acidC₇H₅NO₄Lacks bromomethyl group; simpler structure
3-Bromobenzoic acidC₇H₅BrO₂Contains only one nitro group; less reactive
2-Bromobenzyl alcoholC₇H₇BrOAlcohol functional group instead of carboxylic

The uniqueness of 3-Bromomethyl-4-nitro-benzoic acid lies in its combination of both bromine and nitro groups on a benzoic acid framework, which enhances its reactivity compared to simpler analogs. This unique combination allows for diverse synthetic pathways and potential applications in medicinal chemistry.

XLogP3

1.8

Wikipedia

3-(Bromomethyl)-4-nitrobenzoic acid

Dates

Last modified: 08-15-2023

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